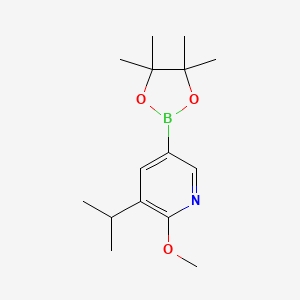
3-(Cyclopropylmethyl)-4-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structural features, including a cyclopropylmethyl group and a propan-2-yl group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethyl)-4-(propan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The Grignard reaction is a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds. In this case, a Grignard reagent, such as cyclopropylmethyl magnesium bromide, can be reacted with a suitable precursor, such as 4-(propan-2-yl)phenol, under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of 3-(cyclopropylmethyl)-4-(propan-2-yl)phenol typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring.
Applications De Recherche Scientifique
3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(cyclopropylmethyl)-4-(propan-2-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclopropylmethyl and propan-2-yl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymol: 5-methyl-2-(propan-2-yl)phenol, known for its antiseptic properties.
Carvacrol: 5-isopropyl-2-methylphenol, used for its antimicrobial activity.
Uniqueness
3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3-(cyclopropylmethyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O/c1-9(2)13-6-5-12(14)8-11(13)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
Clé InChI |
QRAZNZKCSOSXMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)O)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)


![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)
![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)
![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)
